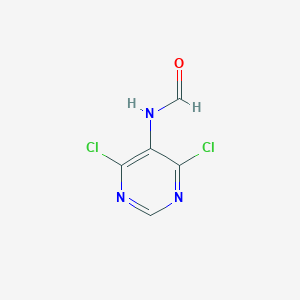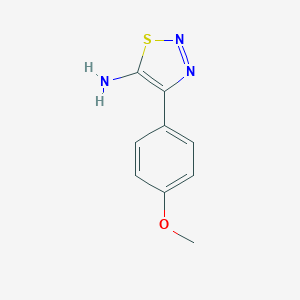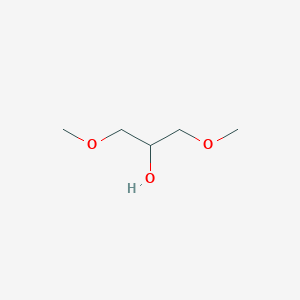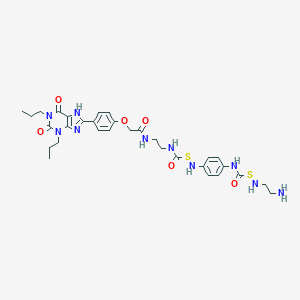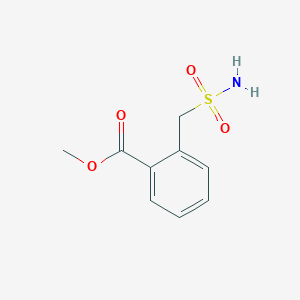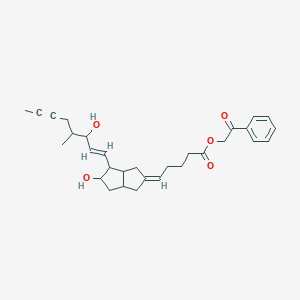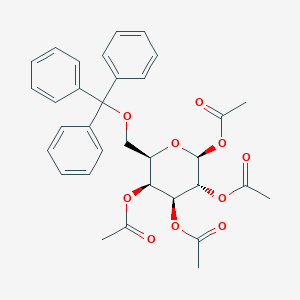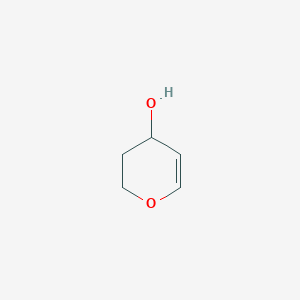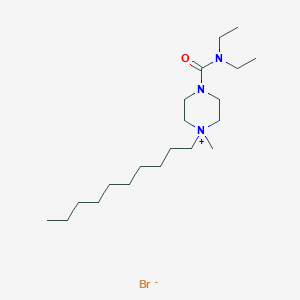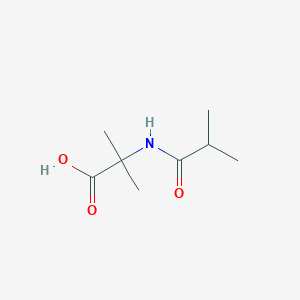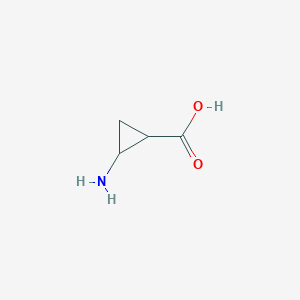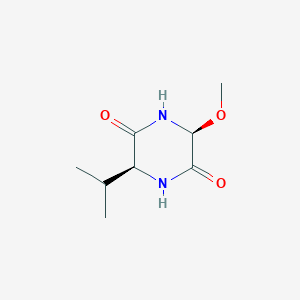
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.2084. This compound is characterized by its piperazinedione core structure, which is substituted with a methoxy group and an isopropyl group. The (3S-cis) configuration indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-: A closely related compound with similar structural features.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3R-cis)-(9CI): An isomer with a different stereochemistry.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-trans)-(9CI): Another isomer with a different spatial arrangement of atoms.
Uniqueness
The uniqueness of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) lies in its specific stereochemistry and the presence of both methoxy and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
122170-10-9 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
Clave InChI |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


